molecular formula C14H19NO2 B3233204 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 13518-90-6

7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B3233204
CAS No.: 13518-90-6
M. Wt: 233.31 g/mol
InChI Key: JIMSHHHJHQBSOJ-UHFFFAOYSA-N
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Description

7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is notable for its fluorescent properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction mixture is then heated under reflux conditions to yield the desired coumarin derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one primarily involves its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful in various imaging and diagnostic applications. The diethylamino group enhances its solubility and stability, while the coumarin core provides the fluorescent properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of the diethylamino group, which enhances its solubility and stability. This makes it particularly useful in applications requiring high fluorescence intensity and stability .

Properties

IUPAC Name

7-(diethylamino)-4-methyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSHHHJHQBSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40777123
Record name 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40777123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13518-90-6
Record name 7-(Diethylamino)-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40777123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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